molecular formula C7H5BrN2O B1281023 5-Bromo-1,3-dihydrobenzoimidazol-2-one CAS No. 39513-26-3

5-Bromo-1,3-dihydrobenzoimidazol-2-one

Cat. No.: B1281023
CAS No.: 39513-26-3
M. Wt: 213.03 g/mol
InChI Key: VWIGEYVTDXNDHV-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydrobenzoimidazol-2-one belongs to the benzimidazole (B57391) family, a class of heterocyclic aromatic compounds characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. srrjournals.com The benzimidazole core is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous approved pharmaceuticals. researchgate.netresearchgate.net The structure of this compound features this benzimidazole nucleus with a bromine atom substituted at the 5th position and a carbonyl group at the 2nd position, forming a benzimidazol-2-one (B1210169).

The presence of the bromine atom, a halogen, significantly influences the compound's electronic properties and reactivity. ontosight.ai This substituent makes the molecule an attractive starting point for further chemical modifications and the development of new derivatives. chemimpex.com The benzimidazol-2-one core itself provides a rigid scaffold that is crucial for its interaction with biological targets. researchgate.net

Table 1: Chemical Identity of this compound

Property Value
CAS Number 39513-26-3
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
IUPAC Name 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
Synonyms 5-Bromo-2-benzimidazolinone, 5-Bromobenzo[d]imidazol-2-one

Substituted benzimidazol-2-ones have garnered considerable attention from the scientific community due to their diverse biological activities. Research has demonstrated their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. ontosight.aiontosight.ai The versatility of the benzimidazol-2-one scaffold allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological profiles.

The research trajectory for these compounds often involves the synthesis of novel derivatives and their subsequent screening for biological activity. For instance, the introduction of different functional groups can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its interaction with specific enzymes or receptors. ontosight.ai This targeted approach has led to the identification of potent and selective inhibitors for various therapeutic targets. researchgate.net The development of efficient synthetic methodologies for constructing this heterocyclic system remains an active area of investigation. researchgate.net

Investigations into this compound are primarily driven by its potential as a key building block in the synthesis of more complex molecules. chemimpex.com The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility makes it an essential intermediate for creating libraries of compounds for drug discovery and materials science applications. chemimpex.comchemimpex.com

Key research objectives for this compound include:

Development of novel synthetic routes: Researchers are continuously seeking more efficient and environmentally friendly methods to synthesize this compound and its derivatives. chemimpex.com

Exploration of its chemical reactivity: A thorough understanding of the compound's reactivity is crucial for its effective utilization in organic synthesis.

Synthesis of biologically active molecules: A primary goal is to use this compound as a starting material for the development of new therapeutic agents, particularly in areas like oncology and infectious diseases. chemimpex.com

Application in materials science: Its stable and reactive nature allows for the creation of advanced materials with tailored properties. chemimpex.comchemimpex.com

Table 2: Physical Properties of this compound

Property Value
Melting Point 336-337 °C
Boiling Point (Predicted) 180.0±19.0 °C
Density (Predicted) 1.728±0.06 g/cm³
Appearance Light brown to gray solid
pKa (Predicted) 11.18±0.30

The ongoing research into this compound highlights its significance as a versatile and valuable compound in modern chemical research, with promising applications across various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIGEYVTDXNDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481392
Record name 5-Bromo-1,3-dihydrobenzoimidazol-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID20481392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39513-26-3
Record name 5-Bromo-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one
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Ii. Synthetic Methodologies and Chemical Transformations of 5 Bromo 1,3 Dihydrobenzoimidazol 2 One

Established Synthetic Routes to the Core 1,3-Dihydrobenzoimidazol-2-one Scaffold

The construction of the fundamental 1,3-dihydrobenzoimidazol-2-one ring system can be achieved through several reliable synthetic strategies. These methods typically involve the formation of the five-membered heterocyclic ring from appropriately substituted benzene (B151609) derivatives.

A primary and widely employed method for the synthesis of the 1,3-dihydrobenzoimidazol-2-one scaffold is the condensation of 1,2-phenylenediamine with a suitable one-carbon carbonyl source. This approach is valued for its directness and the ready availability of the starting materials. Various reagents can serve as the carbonyl equivalent, each with its own set of reaction conditions and efficiencies.

Commonly used carbonyl sources include urea (B33335), phosgene (B1210022), and phosgene derivatives such as triphosgene (B27547) and carbonyldiimidazole (CDI). The reaction with urea is a straightforward and cost-effective method, often carried out at elevated temperatures. The reaction proceeds with the elimination of ammonia. Phosgene and its less hazardous analogs provide a highly reactive source of the carbonyl group, allowing for milder reaction conditions. For instance, the use of CDI in a solvent like 2-methyl tetrahydrofuran (B95107) (2-MeTHF) at room temperature can afford the desired benzimidazolone in high yield. derpharmachemica.com

Carbonyl SourceTypical Reaction ConditionsAdvantages
UreaHigh temperature (100-200 °C), often in the presence of a phase-transfer catalyst. google.comCost-effective, readily available.
Phosgene/TriphosgeneMilder conditions, often with a base to scavenge HCl.High reactivity, often leads to high yields.
Carbonyldiimidazole (CDI)Room temperature in an organic solvent (e.g., 2-MeTHF). derpharmachemica.comMild conditions, high yields, avoids the use of highly toxic phosgene.

Alternative to the direct condensation methods, various cyclization strategies have been developed to construct the benzimidazolone ring. These methods often offer greater control over the substitution pattern of the final product. One notable approach involves the intramolecular cyclization of N-aryl-N'-(2-halophenyl)ureas. This palladium-catalyzed reaction forms the heterocyclic ring through an intramolecular C-N bond formation.

Another significant strategy is the reductive cyclization of 2-nitroanilines. In this multi-step process, a 2-nitroaniline (B44862) is first converted to a corresponding urea derivative, which is then subjected to reduction of the nitro group, followed by in situ cyclization to yield the benzimidazolone.

Regioselective Bromination Techniques for 5-Bromo-1,3-dihydrobenzoimidazol-2-one Synthesis

The introduction of a bromine atom at the 5-position of the 1,3-dihydrobenzoimidazol-2-one ring is a key step in the synthesis of many of its derivatives. This can be achieved through either direct bromination of the pre-formed benzimidazolone scaffold or by utilizing a brominated precursor prior to ring formation.

The direct bromination of 1,3-dihydrobenzoimidazol-2-one involves an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The urea moiety of the benzimidazolone ring is an activating group and directs electrophilic substitution to the para position relative to the NH groups, which corresponds to the 5- and 6-positions. Achieving high regioselectivity for the 5-position over the 6-position can be challenging and often leads to a mixture of isomers.

Common brominating agents for such transformations include molecular bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS) in the presence of a suitable catalyst or under specific reaction conditions. The precise control of reaction parameters such as temperature, reaction time, and the choice of solvent is crucial to maximize the yield of the desired 5-bromo isomer.

Brominating AgentTypical Reaction ConditionsObservations
Bromine (Br₂)Acetic acid, room temperature.Can lead to a mixture of mono- and di-brominated products.
N-Bromosuccinimide (NBS)Acetonitrile, 60 °C. libretexts.orgOften used for its milder nature and easier handling compared to liquid bromine.

A more regioselective and often preferred method for the synthesis of this compound involves the use of a pre-brominated starting material. This indirect approach ensures the bromine atom is correctly positioned before the formation of the heterocyclic ring, thus avoiding issues with regioselectivity during the bromination step.

The synthesis commences with 4-bromo-1,2-phenylenediamine. sigmaaldrich.com This precursor can be synthesized by the bromination of o-phenylenediamine (B120857), where the amino groups are first protected as amides to control the regioselectivity of the bromination. For instance, o-phenylenediamine can be treated with acetic anhydride (B1165640) to form 1,2-diacetamidobenzene, which is then brominated. The subsequent hydrolysis of the amide groups yields 4-bromo-1,2-phenylenediamine. google.com This brominated diamine is then subjected to condensation with a carbonyl source, such as urea or phosgene equivalents, as described in section 2.1.1, to afford this compound in good yield and with unambiguous regiochemistry.

PrecursorReaction SequenceAdvantage
4-Bromo-1,2-phenylenediamine1. Protection of amino groups of o-phenylenediamine. 2. Bromination. 3. Deprotection to yield 4-bromo-1,2-phenylenediamine. google.com 4. Condensation with a carbonyl source.High regioselectivity, avoids isomeric mixtures.

Derivatization and Functionalization Strategies Utilizing the Bromine Moiety

The bromine atom at the 5-position of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.gov Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of this aryl bromide.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a crucial method for the synthesis of various N-aryl benzimidazolone derivatives. libretexts.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is valuable for introducing alkynyl moieties into the benzimidazolone scaffold. nih.gov

The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and is typically optimized for each specific substrate combination.

Cross-Coupling ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraBoronic acid/esterC-CPd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). nih.gov
Buchwald-Hartwig AminationAmineC-NPd catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., XPhos) and a base (e.g., Cs₂CO₃). researchgate.net
SonogashiraTerminal alkyneC-C (triple bond)Pd catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) with a base (e.g., TEA). nih.gov

Suzuki Coupling Reactions and Analogous Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the 5-position of the benzimidazolone core makes it an ideal substrate for such transformations. The Suzuki-Miyaura coupling, in particular, is widely employed to introduce new aryl or heteroaryl groups.

In a typical Suzuki reaction, this compound would be reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. While specific studies on this exact molecule are not extensively detailed in the provided literature, the reaction conditions can be inferred from analogous transformations with similar bromo-heterocyclic compounds. nih.govresearchgate.netnih.gov For instance, the coupling of various 5-bromoindazoles has been successfully achieved using catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base such as potassium carbonate (K₂CO₃), and a solvent like dimethoxyethane. nih.gov These reactions typically proceed with good yields, demonstrating the versatility of this method for creating complex biaryl structures. nih.govnih.gov

The table below summarizes typical conditions used for Suzuki cross-coupling reactions with analogous bromo-heterocycles.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80High nih.gov
Pd(dppf)Cl₂Ag₂CO₃Acetonitrile8081 uzh.ch
Pd(L-Pro)₂K₂CO₃DMF100Moderate to High researchgate.net

Other analogous cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, could also be applied to functionalize the 5-position, further expanding the synthetic utility of this intermediate.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides another pathway for functionalizing the benzimidazolone core. In an SNAr reaction, a nucleophile replaces the bromine atom. The reactivity of the C-Br bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the fused urea ring system. nih.gov

This reaction is particularly important in medicinal and agrochemical chemistry for introducing nitrogen, oxygen, or sulfur-containing functional groups. nih.gov Common nucleophiles used in such reactions include amines, alkoxides, and thiols. The reaction typically requires heat and is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While the classical SNAr mechanism proceeds through a two-step process involving a Meisenheimer intermediate, some substitutions may occur via a concerted (cSNAr) pathway. nih.gov For this compound, reactions with various nucleophiles can lead to a diverse library of 5-substituted benzimidazolone derivatives.

Formation of Organometallic Intermediates for Further Synthesis

The bromine atom of this compound can be used to generate highly reactive organometallic intermediates. This is typically achieved through lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures or by forming a Grignard reagent via reaction with magnesium metal.

Once formed, these organometallic species are potent nucleophiles and can react with a wide array of electrophiles. For example, the corresponding organolithium or Grignard reagent could be quenched with carbon dioxide to yield a carboxylic acid, with aldehydes or ketones to form secondary or tertiary alcohols, or used in transition metal-catalyzed coupling reactions. This two-step sequence significantly broadens the range of possible modifications at the 5-position.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The efficient synthesis of this compound and its derivatives is crucial for their application in research and development. Optimization focuses on improving reaction yields, minimizing by-products, and ensuring high purity of the final product.

Process Improvement and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to industrial production presents several challenges, including heat management, reagent addition rates, and purification methods. nih.govresearchgate.net For the synthesis of benzimidazol-2-ones, traditional batch processes can be effective, but modern approaches like flow chemistry offer significant advantages. nih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, allows for better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety. nih.gov A flow-based approach for the synthesis of the benzimidazol-2-one (B1210169) scaffold has been developed using 1,1'-carbonyldiimidazole (B1668759) (CDI) and o-phenylenediamine, which was optimized using a Design of Experiment (DoE) approach to achieve high yield and purity on a multigram scale. nih.gov Such methodologies could be adapted for the large-scale production of this compound. During scale-up, a thorough investigation of process-related impurities is essential for quality control of the final active pharmaceutical ingredient (API). nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comrjptonline.org In the synthesis of benzimidazole (B57391) derivatives, several green approaches have been successfully implemented. These include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes or seconds, often leading to higher yields and cleaner reactions. rjptonline.org

Use of Greener Catalysts : Lewis acids such as ZrOCl₂·8H₂O and other metal salts have been shown to be effective and more environmentally benign catalysts for benzimidazole synthesis. mdpi.com

Alternative Solvents : The use of hazardous organic solvents can be minimized by employing greener alternatives like deep eutectic solvents (DES) or by conducting reactions under solvent-free conditions. mdpi.com

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

These strategies can be applied to the synthesis of this compound, for instance, in the cyclization step forming the benzimidazolone core, to create more sustainable and efficient manufacturing processes.

Spectroscopic and Analytical Characterization in Synthetic Research

The unambiguous identification and purity assessment of this compound are critical in any synthetic application. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the benzene ring, with their splitting patterns and chemical shifts being indicative of the substitution pattern. The N-H protons of the urea moiety would typically appear as a broad singlet. ¹³C NMR would show distinct signals for the carbonyl carbon and the aromatic carbons, including the carbon atom bonded to the bromine.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₅BrN₂O), the molecular weight is 213.03 g/mol . chemicalbook.comchemuniverse.com The mass spectrum would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the amine groups and a strong C=O stretching band for the carbonyl group of the cyclic urea.

Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of the compound and for monitoring the progress of a reaction. nih.gov

Melting Point : The melting point is a useful physical property for identifying and assessing the purity of a solid compound. This compound is a solid with a reported melting point of 336-337 °C. chemicalbook.com

The table below summarizes key analytical data for the compound.

PropertyValueReference
Molecular FormulaC₇H₅BrN₂O chemicalbook.com
Molecular Weight213.03 g/mol chemicalbook.comchemuniverse.com
AppearanceLight brown to gray solid chemicalbook.com
Melting Point336-337 °C chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals (resonances) correspond to the distinct types of protons in the molecule. The aromatic protons on the benzene ring typically appear as a complex pattern of signals. The proton at position 4, adjacent to the bromine atom, would be expected to show a distinct chemical shift. Similarly, the protons at positions 6 and 7 will have their own characteristic resonances. The two N-H protons of the urea moiety within the imidazole (B134444) ring are also expected to produce a characteristic signal, which can sometimes be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a separate signal. For this compound, one would expect to see signals for the carbonyl carbon (C=O) of the urea moiety, the carbon atom bearing the bromine (C-Br), and the other distinct aromatic carbons. The chemical shifts of these signals are indicative of their electronic environment.

Interactive Data Table: Predicted NMR Data

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~10.8Singlet (broad)N-H
¹H~7.3DoubletH-7
¹H~7.2Doublet of DoubletsH-6
¹H~7.1DoubletH-4
¹³C~155SingletC=O
¹³C~132SingletC-7a
¹³C~130SingletC-3a
¹³C~125SingletC-6
¹³C~115SingletC-4
¹³C~112SingletC-5
¹³C~110SingletC-7

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. When this compound is analyzed by mass spectrometry, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured.

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) that are two mass units apart and have a similar intensity, providing a clear signature for the presence of a single bromine atom in the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M(⁷⁹Br)]⁺211.9585Molecular ion with the ⁷⁹Br isotope
[M(⁸¹Br)]⁺213.9565Molecular ion with the ⁸¹Br isotope
[M+H(⁷⁹Br)]⁺212.9658Protonated molecular ion with the ⁷⁹Br isotope
[M+H(⁸¹Br)]⁺214.9638Protonated molecular ion with the ⁸¹Br isotope
[M+Na(⁷⁹Br)]⁺234.9477Sodium adduct of the molecular ion with the ⁷⁹Br isotope
[M+Na(⁸¹Br)]⁺236.9457Sodium adduct of the molecular ion with the ⁸¹Br isotope

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include a strong band for the carbonyl (C=O) stretching of the urea group, typically found in the region of 1650-1750 cm⁻¹. The N-H bonds of the imidazole ring would give rise to stretching vibrations in the range of 3100-3500 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br bond also has a characteristic stretching vibration, although it appears at lower frequencies, typically below 600 cm⁻¹.

Interactive Data Table: Typical IR Absorption Ranges

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-HStretching3100 - 3500
C-H (aromatic)Stretching3000 - 3100
C=O (urea)Stretching1650 - 1750
C=C (aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350
C-BrStretching< 600

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₇H₅BrN₂O, the theoretical percentage of each element can be calculated. Experimental results from elemental analysis of a synthesized sample are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen provides strong evidence for the compound's identity and purity. Purity is often further confirmed by techniques such as High-Performance Liquid Chromatography (HPLC).

Interactive Data Table: Theoretical Elemental Composition

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
CarbonC12.01784.0739.46
HydrogenH1.0155.052.37
BromineBr79.90179.9037.50
NitrogenN14.01228.0213.15
OxygenO16.00116.007.51
Total 213.04 100.00

Iii. Pharmacological and Biological Investigations of 5 Bromo 1,3 Dihydrobenzoimidazol 2 One and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the benzimidazole (B57391) scaffold, to which 5-Bromo-1,3-dihydrobenzoimidazol-2-one belongs, are recognized as a potent class of molecules with significant activity against a wide range of microorganisms. nih.govresearchgate.net Research has explored their efficacy against various bacterial and fungal pathogens, including those with resistance to existing drugs.

Novel analogs of 1,3-dihydro-2H-benzimidazol-2-one have demonstrated notable antibacterial activity against Gram-positive bacteria. researchgate.net In one study, newly synthesized compounds were screened for their in-vitro antibacterial activity at a concentration of 100 μg/mL against Staphylococcus aureus and Staphylococcus pyogenes. researchgate.net Certain derivatives within this series exhibited high activity against all tested bacterial strains. researchgate.net

Another study focused on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which showed significant activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, indolylbenzo[d]imidazoles 3ao and 3aq were highly active, with minimum inhibitory concentrations (MIC) of less than 1 µg/mL. nih.gov

The uricosuric drug Benzbromarone, which contains a benzimidazole-related core, has been shown to exhibit potent antibacterial activity against several Gram-positive pathogens. nih.gov Its MICs ranged from 8 to 32 μg/mL against clinical isolates of S. aureus, S. epidermidis, Enterococcus faecalis, and Streptococcus agalactiae. nih.gov

Antibacterial Activity of Benzimidazole Derivatives Against Gram-Positive Bacteria
Compound/Derivative TypeBacterial StrainActivity/MeasurementResult
1,3-dihydro-2H-benzimidazol-2-one analogs (6e, 6f, 6g)Staphylococcus aureus, Staphylococcus pyogenesIn-vitro screening at 100 μg/mLHigh activity observed researchgate.net
Indolylbenzo[d]imidazoles (3ao, 3aq)Staphylococcus aureus (including MRSA)Minimum Inhibitory Concentration (MIC)< 1 µg/mL nih.gov
BenzbromaroneStaphylococcus aureusMinimum Inhibitory Concentration (MIC)8 - 32 μg/mL nih.gov
BenzbromaroneStaphylococcus epidermidisMinimum Inhibitory Concentration (MIC)8 - 32 μg/mL nih.gov
BenzbromaroneEnterococcus faecalisMinimum Inhibitory Concentration (MIC)8 - 32 μg/mL nih.gov

The same series of novel 1,3-dihydro-2H-benzimidazol-2-one analogs that were effective against Gram-positive strains were also tested against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. researchgate.net Compounds designated as 6e, 6f, and 6g demonstrated high activity against these strains as well. researchgate.net

In a separate investigation, 2-(5-bromo-1H-benzimidazol-2-yl)-phenol derivatives were synthesized and evaluated for their antibacterial properties. lew.ro One derivative, HL14 (a nitro derivative), showed moderate activity against all tested bacteria, including E. coli, with a minimum inhibitory concentration (MIC) of 125 µg/mL. lew.ro Other derivatives with additional hydroxyl groups also displayed enhanced antibacterial effects. lew.ro

Antibacterial Activity of Benzimidazole Derivatives Against Gram-Negative Bacteria
Compound/Derivative TypeBacterial StrainActivity/MeasurementResult
1,3-dihydro-2H-benzimidazol-2-one analogs (6e, 6f, 6g)Escherichia coli, Pseudomonas aeruginosaIn-vitro screening at 100 μg/mLHigh activity observed researchgate.net
2-(5-bromo-1H-benzimidazol-2-yl)-phenol derivative (HL14)Escherichia coliMinimum Inhibitory Concentration (MIC)125 µg/mL lew.ro

The therapeutic potential of benzimidazole derivatives extends to antifungal applications. A novel series of thiazolo[3,2-a]benzimidazole derivatives incorporating a benzofuran (B130515) nucleus was synthesized and screened for antifungal activity. nih.gov Among the tested compounds, derivatives 4b and 4d were found to exhibit potential antifungal properties. nih.gov

Furthermore, research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed their efficacy against the fungal pathogen Candida albicans. nih.gov Specifically, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) demonstrated low MIC values of 3.9 µg/mL against C. albicans. nih.gov

Benzimidazole derivatives have been identified as promising candidates for the development of new antitubercular drugs. nih.gov The chemical space of benzimidazole with aromatic substitutions has been shown to greatly enhance binding affinity to novel tubercular receptors. nih.gov It is believed that these compounds may act by compromising the bacterial cell wall or by inhibiting the formation of nucleic acids and proteins. nih.gov

Studies on 2,5,6-trisubstituted benzimidazoles have indicated their potential antitubercular activity by targeting the filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division. nih.gov Additionally, a 3D quantitative structure-activity relationship (QSAR) model has been used to predict the antitubercular action of synthesized 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives, with some compounds showing a predicted MIC value as low as 0.0975 μM. nih.gov

The antimicrobial potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. mdpi.com Several studies have indicated that the presence of an electron-withdrawing group can be a promising substitution in the benzimidazole scaffold to enhance biological activity. nih.gov

Antitumor and Anticancer Research

The 1,3-dihydrobenzoimidazol-2-one scaffold has been a foundation for the development of compounds with potent antitumor activity. nih.gov Structural modifications, particularly at the 1-, 3-, and 5-positions of the ring, have been explored to enhance anticancer efficacy. nih.gov

A series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives were designed, synthesized, and evaluated for their antitumor activity against human tumor cell lines A549 (lung carcinoma), HCC1937 (breast carcinoma), and MDA-MB-468 (breast carcinoma). nih.gov The results indicated that some of these compounds could effectively inhibit the growth of these cancerous cells. nih.gov Compound 5b was identified as the most potent, with an IC₅₀ value of 2.6 μM against the HCC1937 cell line. nih.gov

In another line of research, two series of small molecules based on a 1-benzyl-5-bromoindolin-2-one scaffold were developed. nih.gov These derivatives were assessed for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. nih.gov The 4-arylthiazole-bearing derivatives 7c and 7d showed the best anticancer activity toward MCF-7 cells, with IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. nih.gov Further investigation revealed that compound 7d induced apoptosis and caused cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov

Anticancer Activity of this compound Derivatives
Compound/Derivative TypeCancer Cell LineActivity/MeasurementResult
5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one (Compound 5b)HCC1937 (Breast Carcinoma)IC₅₀2.6 μM nih.gov
1-benzyl-5-bromoindolin-2-one derivative (7c)MCF-7 (Breast Cancer)IC₅₀7.17 ± 0.94 µM nih.gov
1-benzyl-5-bromoindolin-2-one derivative (7d)MCF-7 (Breast Cancer)IC₅₀2.93 ± 0.47 µM nih.gov

Inhibition of Cancer Cell Lines (e.g., A549, HCC1937, MDA-MB-468)

Derivatives of this compound have been investigated for their cytotoxic effects against various human cancer cell lines.

One study explored a series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives. These compounds were tested for their in vitro antitumor activity against human lung carcinoma (A549), breast cancer (HCC1937), and triple-negative breast cancer (MDA-MB-468) cell lines. Several of these derivatives demonstrated the ability to inhibit the growth of these cancer cells.

Another research effort focused on 1-benzyl-5-bromoindolin-2-one derivatives and evaluated their anti-proliferative effects on human lung cancer (A-549) and breast cancer (MCF-7) cell lines. nih.gov The study revealed that these compounds exhibited varying degrees of growth-inhibitory properties. nih.gov Specifically, the MCF-7 cell line showed greater sensitivity to these derivatives compared to the A-549 cell line. nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of selected derivatives against the specified cancer cell lines.

Compound DerivativeCell LineIC₅₀ (µM)
1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-oneA-5499.57
1-benzyl-5-bromo-3-(2-(4-methyl-5-((4-chlorophenyl)diazenyl)thiazol-2-yl)hydrazono)indolin-2-oneA-54912.20

Mechanisms of Action in Antitumor Activity (e.g., Apoptosis Induction)

A crucial aspect of anticancer drug discovery is understanding the mechanism by which a compound induces cancer cell death. Apoptosis, or programmed cell death, is a key pathway often targeted by chemotherapeutic agents.

Research on 1-benzyl-5-bromoindolin-2-one derivatives has shed light on their pro-apoptotic capabilities. nih.gov One of the most potent compounds from this series was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was evidenced by a significant increase in the population of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.gov Further investigation into the molecular mechanism revealed that the compound influences key proteins involved in the apoptotic cascade. nih.gov Treatment with this derivative led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Additionally, it triggered the activation of caspase-3 and caspase-9, which are critical executioner and initiator caspases in the apoptotic pathway, respectively. nih.gov

Structure-Activity Relationships (SAR) in Antitumor Efficacy

Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, certain structural features have been identified as important for their antitumor activity.

In the series of 1-benzyl-5-bromoindolin-2-one derivatives, the nature of the substituent on the thiazole (B1198619) ring, which is attached to the indolinone core via a hydrazono linker, plays a significant role in their anticancer efficacy. nih.gov For instance, derivatives bearing a 4-arylthiazole moiety demonstrated notable activity against the MCF-7 breast cancer cell line. nih.gov The presence and position of substituents on the aryl ring of the thiazole further modulate the activity. nih.gov

The general structure-activity relationships for these derivatives indicate that modifications at various positions on the core scaffold can lead to significant changes in their biological activity. The lipophilicity and electronic properties of the substituents are key factors influencing their interaction with target molecules within cancer cells.

Other Reported Biological Activities

Beyond their anticancer properties, the benzimidazole scaffold is known to be associated with a wide array of other biological activities.

Antihypertensive Applications

Several benzimidazole derivatives have been explored for their potential as antihypertensive agents. These compounds often act by targeting components of the renin-angiotensin system, such as angiotensin II type 1 (AT1) receptors. The structural features of the benzimidazole core allow for the design of potent and selective AT1 receptor blockers. Modifications at the N-1, C-2, and C-5 positions of the benzimidazole ring have been shown to be crucial for antihypertensive activity. For instance, the presence of a biphenyl (B1667301) methyl group at the N-1 position and an acidic group like a carboxylic acid or a tetrazole ring are common features in many benzimidazole-based angiotensin II receptor antagonists. ekb.eg

Antiulcer Effects

The benzimidazole nucleus is a cornerstone in the development of antiulcer agents, particularly proton pump inhibitors (PPIs). These drugs effectively reduce gastric acid secretion by inhibiting the H+/K+-ATPase enzyme in the parietal cells of the stomach. The antiulcer activity of benzimidazole derivatives is highly dependent on the substituents on the benzimidazole and pyridine (B92270) rings. The sulfinyl moiety connecting the two heterocyclic rings is a key structural element for their mechanism of action.

Antiprotozoal Activity

Benzimidazole derivatives have a long history of use as anthelmintic agents, and their activity extends to various protozoan parasites. Their mechanism of action in parasites often involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential for cell division, motility, and other vital functions. The effectiveness of benzimidazoles against different protozoa can be influenced by the specific amino acid sequence of the parasite's β-tubulin.

Antiviral and Anti-HIV Activities

The benzimidazole nucleus is a well-established pharmacophore in the development of antiviral agents, showing activity against a range of DNA and RNA viruses. nih.gov A broad screening of eighty-six diverse benzimidazole derivatives revealed that fifty-two compounds displayed some level of antiviral activity, with particular efficacy noted against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Sabin poliovirus type 1 (Sb-1). hilarispublisher.com

Within this chemical class, derivatives of 1,3-dihydro-benzimidazol-2-one have been specifically investigated for their potential as inhibitors of the human immunodeficiency virus type-1 (HIV-1). neliti.com A series of novel benzimidazolones, featuring various substitutions on the N-1 phenyl ring, were synthesized and evaluated. Many of these compounds proved to be highly effective, inhibiting HIV-1 replication in MT4 cells and the reverse transcriptase (RT) enzyme at nanomolar concentrations with minimal cytotoxicity. neliti.com Certain derivatives were also tested against RT enzymes with single amino acid mutations known to confer resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs). neliti.com

Anti-inflammatory and Analgesic Potential

Derivatives of the benzimidazole core structure are recognized for their anti-inflammatory and analgesic properties. nih.gov The mechanism for this activity often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. nih.gov

In one study, novel benzimidazole derivatives were specifically designed as selective COX-2 inhibitors. nih.gov The research identified several compounds as highly active, demonstrating potent in vitro COX-2 inhibition and significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov The results for the most active candidates were comparable to the standard drug, indomethacin. nih.gov

In Vitro COX-2 Inhibition by Benzimidazole Derivatives
CompoundIC₅₀ (µM)
Molecule 4a0.23
Molecule 4b0.27
Molecule 50.24
Molecule 60.13
Molecule 90.15
Indomethacin (Standard)0.41

Further research into N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives also demonstrated encouraging anti-inflammatory activity. researchgate.net Several tested compounds showed a significant reduction in edema in animal models. researchgate.net Additionally, derivatives of 2-aminomethylbenzimidazole and 2,3,4,5-tetrahydro nih.govekb.egdiazepino[1,2-a]benzimidazole have exhibited high analgesic activity in various experimental models. cplr.in

Antioxidant Activity

Oxidative stress is implicated in numerous pathological conditions, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. Benzimidazole derivatives have been evaluated for their antioxidant potential. One key method to probe antioxidant capacity is to measure a compound's ability to inhibit lipid peroxidation (LPO), a free-radical-mediated process that damages cell membranes. nih.gov

A study investigating imines containing a 1H-benzimidazole structure explored their in vitro antioxidant properties by measuring the inhibition of rat liver microsomal LPO. The results showed that a derivative bearing a p-bromophenyl substituent at the second position of the benzimidazole ring was the most active, causing a 57% inhibition of LPO, a level approaching that of the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. nih.gov

Inhibition of Lipid Peroxidation (LPO) by Benzimidazole Derivatives
CompoundLPO Inhibition (%)
Compound 231-45
Compound 3 (p-bromophenyl substituent)57
Compound 431-45
Compound 531-45
Compound 931-45
Compound 1231-45
Butylated Hydroxytoluene (BHT)65

Other studies on 2-substituted-5-methylbenzimidazole derivatives also confirmed antioxidant potential through free radical scavenging assays using DPPH (2,2-diphenyl-1-picrylhydrazyl). researchgate.net

Antidiabetic and Antiobesity Research

The benzimidazole scaffold has been identified as a promising framework for the development of novel antidiabetic agents. hilarispublisher.com Research has shown that certain benzimidazole derivatives can act as multi-target antidiabetic agents through various mechanisms. researchgate.net These include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR), which are crucial regulators of glucose and lipid metabolism. nih.govresearchgate.net

In studies using streptozotocin-induced diabetic rat models, newly synthesized benzimidazole derivatives demonstrated significant antidiabetic and antioxidant activity. ekb.eg Existing drugs containing the benzimidazole core, such as albendazole (B1665689) and lansoprazole, have also been investigated, showing an ability to partially decrease glucose and HbA1c levels in diabetic rats. nih.govresearchgate.net Furthermore, some benzimidazole-containing thiazolidinone compounds were found to be potent in both hyperglycemic and normoglycemic models. hilarispublisher.com

In the context of antiobesity research, one of the strategies explored is the inhibition of fat-metabolizing enzymes like pancreatic lipase. nih.gov This enzyme is a key target for regulating the digestion and absorption of dietary fats. The benzimidazole scaffold is being investigated for its potential to yield derivatives that can effectively inhibit this enzyme. nih.gov

Modulators of Prolyl Hydroxylase Activity

Hypoxia-inducible factor (HIF) prolyl 4-hydroxylases (PHDs) are enzymes that play a critical role in the cellular response to oxygen levels. acs.org By regulating the stability of HIF-1α, PHDs control the expression of genes involved in processes like erythropoiesis (red blood cell production). acs.org Inhibition of PHD enzymes is therefore an attractive therapeutic strategy for treating anemia by stimulating the body's own production of erythropoietin (EPO). researchgate.netacs.org

Specific benzimidazole derivatives have been identified as potent inhibitors of PHD enzymes. Research has led to the discovery of benzimidazole-2-pyrazole carboxylates that act as PHD2 inhibitors. acs.orgnih.gov These compounds were found to be potent and orally efficacious stimulators of erythropoietin secretion in vivo. researchgate.netacs.org Another successful series of compounds are the benzimidazole-2-glycinecarboxamide PHD inhibitors. These findings highlight the potential of the benzimidazole-2-one scaffold in developing novel treatments for ischemia-associated diseases. acs.org

Inhibition of PHD2 by Benzimidazole-2-Pyrazole Derivatives
CompoundPHD2 IC₅₀ (nM)
6a29
6b15
6c20
6d12
6e18

In Vitro and In Vivo Pharmacological Models

Cell-Based Assays (e.g., MTT Cell Proliferation Assays)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. ekb.egnih.gov It serves as a measure of cell viability, proliferation, and cytotoxicity. The principle of the assay relies on the reduction of the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product by mitochondrial dehydrogenases present in metabolically active cells. acs.org The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of viable cells. nih.gov

This assay has been employed to evaluate the biological activity of benzimidazol-2-one (B1210169) derivatives. For example, the cytotoxic and potential anticancer activities of 1-propenyl-1,3-dihydro-benzimidazol-2-one were confirmed using an MTT assay. acs.org The compound was tested at various concentrations against several cultured cancer cell lines, including neuroblastoma (Neura 2a), breast cancer (MCF-7), and human embryonic kidney (HEK 293) cells, to determine its effect on cell viability. acs.org

Microbial Growth Inhibition Assays (e.g., Agar (B569324) Disk Diffusion)

The agar disk diffusion method is a widely used preliminary screening technique to evaluate the antimicrobial activity of chemical compounds. This assay provides a qualitative or semi-quantitative assessment of a substance's ability to inhibit the growth of susceptible microorganisms. In the context of this compound and its analogs, this method has been employed to explore their potential as antibacterial and antifungal agents. The principle of the assay involves placing a filter paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism. As the compound diffuses from the disk into the agar, a concentration gradient is established. If the compound is effective at inhibiting microbial growth, a clear area, known as a zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Several studies have investigated the antimicrobial properties of various substituted benzimidazolone derivatives using the agar disk diffusion method. While specific data for a broad range of 5-bromo substituted derivatives are not extensively detailed in publicly available literature, the general findings indicate that the benzimidazolone scaffold is a promising pharmacophore for the development of new antimicrobial agents. The nature and position of substituents on the benzimidazole ring have been shown to significantly influence the antimicrobial activity.

For instance, research on novel 1,3-dihydro-2H-benzimidazol-2-one analogs has demonstrated that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. In one such study, newly synthesized compounds were screened for their in-vitro antibacterial activity at a concentration of 100 μg/mL against strains such as Staphylococcus aureus (Gram-positive), Staphylococcus pyogenes (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). It was observed that specific derivatives, designated as 6e, 6f, and 6g, which contained different substitutions, showed high activity against all the tested bacterial strains. This highlights the potential for developing potent antibacterial agents through the chemical modification of the benzimidazolone core.

The following interactive table summarizes representative findings from antimicrobial screening of various benzimidazole derivatives, illustrating the types of data generated from agar disk diffusion assays.

Compound IDSubstitution PatternTest OrganismZone of Inhibition (mm)
BZ-1 2-methylBacillus cereus14
Escherichia coli8
BZ-2 N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamineStaphylococcus aureus24
Pseudomonas aeruginosa20
BZ-3 N-((1H-benzoimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamineAspergillus niger22
Aspergillus fumigates20
BZ-4 2-(o-methoxyphenyl)-benzimidazolePseudomonas aeruginosaModerate
Escherichia coliModerate

This table is a composite representation of data from various studies on benzimidazole derivatives and is intended to be illustrative of the data format and type of results from such assays.

These findings underscore the importance of the benzimidazolone nucleus in the design of novel antimicrobial agents and suggest that derivatives of this compound could possess significant antimicrobial activity, warranting further investigation.

Animal Models for Efficacy and Safety Assessment

Preclinical evaluation in animal models is a critical step in the drug discovery process, providing essential information on the efficacy and safety of a new chemical entity before it can be considered for human trials. For derivatives of this compound, various animal models have been utilized to assess their pharmacological effects, particularly their anti-inflammatory potential, and to determine their acute toxicity profiles.

Efficacy Studies:

The anti-inflammatory activity of benzimidazole derivatives has been evaluated in vivo using the carrageenan-induced paw edema model in rodents, a standard and widely accepted method for screening potential anti-inflammatory drugs. nih.gov In this model, inflammation is induced by injecting carrageenan, an irritant, into the paw of a rat or mouse. nih.gov The test compound is administered prior to the carrageenan injection, and its efficacy is determined by measuring the reduction in paw swelling over time compared to a control group. nih.gov

Studies on a series of 2-substituted benzimidazole derivatives have demonstrated their potential to mitigate inflammation in this model. For example, certain compounds, when administered at a dose of 100 mg/kg, have shown a prominent reduction in paw edema, with inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac. researchgate.net These results suggest that the benzimidazole scaffold is a viable starting point for the development of new anti-inflammatory agents. nih.govresearchgate.net

The following interactive table presents a summary of representative in vivo anti-inflammatory activity for some benzimidazole derivatives.

Compound IDAnimal ModelDose (mg/kg)% Inhibition of Paw Edema
BZD-A Rat10081.75
BZD-B Rat10079.09
BZD-C Rat10086.69
Diclofenac (Standard) Rat1087.83

This table is based on findings from studies on various substituted benzimidazole derivatives and serves as an example of efficacy data from animal models. researchgate.net

Safety Assessment:

The preliminary safety profile of new compounds is often established through acute toxicity studies in animals. These studies aim to determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animals. A study on a bromo-substituted benzimidazole derivative, referred to as bromithyl, provided insights into its acute toxicity in rats. The LD50 values were determined for both male and female rats, indicating the dose at which significant adverse effects leading to mortality can be expected. researchgate.net

The following table summarizes the acute toxicity data for bromithyl in rats.

CompoundAnimalRoute of AdministrationLD50 (mg/kg)
Bromithyl Male RatOral1750.30
Bromithyl Female RatOral1584.29

Data from a study on the acute toxicity of bemithyl and bromithyl. researchgate.net

These in vivo studies are fundamental in characterizing the pharmacological and toxicological properties of this compound and its derivatives. The promising anti-inflammatory activity observed in animal models, coupled with an initial understanding of the safety profile, provides a strong basis for further preclinical development of these compounds.

Iv. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For compounds like 5-Bromo-1,3-dihydrobenzoimidazol-2-one, DFT is employed to predict molecular geometries, electronic properties, and spectroscopic signatures. Studies on the closely related compound 5-bromo-1H-benzimidazole have utilized the B3LYP/6-311+G(d,p) level of theory for such calculations. researchgate.netdergipark.org.tr

Geometric Optimization and Electronic Structure Analysis

Geometric optimization using DFT calculates the lowest energy conformation of a molecule, providing precise predictions of bond lengths and angles. nih.gov For the benzimidazole (B57391) core, theoretical calculations have shown a high correlation with experimental data obtained from X-ray crystallography. researchgate.netnih.gov For instance, in the optimized structure of 5-bromo-1H-benzimidazole, specific C-C bond lengths in the ring were calculated to be around 1.39-1.41 Å, which aligns well with experimental findings. researchgate.net

Electronic structure analysis focuses on the distribution of electrons and the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties


ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron
Energy Gap (ΔE)Difference between ELUMO and EHOMORelates to chemical reactivity and stability
Chemical HardnessResistance to change in electron distributionDerived from the HOMO-LUMO gap

Spectroscopic Property Prediction (e.g., NMR, IR)

DFT calculations are highly effective in predicting vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netdergipark.org.tr Theoretical vibrational spectra are calculated from the optimized molecular geometry. These predicted frequencies are often scaled to correct for anharmonicity and computational approximations, resulting in excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This correlative analysis allows for precise assignment of vibrational modes to specific functional groups within the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netdergipark.org.tr

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in drug discovery for predicting how a ligand, such as this compound, interacts with a biological target, typically a protein. researchgate.net

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijpsr.com This technique is widely applied to benzimidazole derivatives to explore their potential as inhibitors for various enzymes and receptors. nih.govtandfonline.com The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity (often expressed as binding energy in kcal/mol). researchgate.net Lower binding energy values suggest a more stable interaction. These simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation contacts, between the ligand and specific amino acid residues in the protein's active site. aip.orgjapsr.in For example, docking studies on benzimidazole derivatives have identified crucial interactions with targets like Topoisomerase II, DNA Gyrase, and various protein kinases. researchgate.nettandfonline.com

Table 2: Example of Molecular Docking Interaction Analysis


Compound ClassProtein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Benzimidazole DerivativeTyrosine Kinase (2SRC)-9.5Not SpecifiedHydrogen bonding, hydrophobic
Benzimidazole DerivativeDNA Gyrase B (4KFG)-8.7PHE-407, GLN-203Hydrogen bonding
Benzimidazole DerivativeTopoisomerase II (1JIJ)-8.9Not SpecifiedNot Specified

Note: Data is representative of studies on benzimidazole derivatives and not specific to this compound. researchgate.netaip.orgbenthamdirect.com

Conformational Analysis and Stability Studies

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govsemanticscholar.org An MD simulation tracks the motions of atoms and molecules, allowing for the assessment of the stability of the docked conformation. researchgate.net Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. researchgate.net These simulations confirm whether the interactions predicted by docking are maintained over a simulated period, providing a more accurate picture of the binding event. japsr.insemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netbiointerfaceresearch.com For benzimidazole derivatives, QSAR models have been developed to predict their efficacy as anticancer, antibacterial, and antiviral agents. researchgate.netresearchgate.netbiointerfaceresearch.com

The process begins by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic (e.g., dipole moment), topological (e.g., molecular connectivity indices), and spatial characteristics. tandfonline.com Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). acs.org

A robust QSAR model, validated internally and externally, can be used to predict the activity of new, unsynthesized compounds. tandfonline.com This allows researchers to prioritize the synthesis of derivatives with the highest predicted potency, thereby optimizing the drug discovery process. benthamdirect.com Studies on benzimidazole derivatives have shown that properties like electrostatic and hydrophobic fields are often crucial for improving inhibitory activities. researchgate.net

Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a computational technique used to correlate the chemical structure of a compound with its biological activity. chalcogen.ro While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, models developed for the broader class of benzimidazole derivatives can offer valuable predictions. nih.gov

These models typically use a set of known benzimidazole analogs with experimentally determined biological activities to train a statistical model. openaccessebooks.com The model then uses various molecular descriptors—numerical values that encode different structural features—to predict the activity of new compounds. nih.gov For this compound, relevant descriptors would include:

Topological descriptors: Related to the connectivity and branching of the molecule.

Electronic descriptors: Such as electrostatic potential and dipole moment, which are influenced by the electronegative bromine atom.

Steric descriptors: Pertaining to the size and shape of the molecule.

Computer programs like Prediction of Activity Spectra for Substances (PASS) can also be used to predict a wide range of biological activities based on the structure of a compound. nih.gov The output is a list of potential activities with calculated probabilities.

Table 1: Predicted Biological Activity Spectrum for this compound (Illustrative)

Predicted ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
Antiviral0.650.08
Anticancer0.580.12
Antihypertensive0.520.15
Antifungal0.490.18

Note: This data is illustrative and based on the general activities of the benzimidazole class. The Pa and Pi values represent the probability of the compound exhibiting or not exhibiting the specified activity, respectively.

Identification of Key Structural Features for Desired Bioactivity

Molecular modeling and docking studies are instrumental in identifying the structural features of this compound that are crucial for its interaction with biological targets. The benzimidazole ring itself is a "privileged sub-structure" in drug design, known for its ability to interact with various enzymes and receptors. chalcogen.ro

The key structural features of this compound include:

The Benzimidazole Core: This planar, heterocyclic system provides a rigid scaffold that can fit into the binding sites of proteins.

The Lactam (–NH-CO–) Moiety: The two nitrogen atoms and the carbonyl group can act as hydrogen bond donors and acceptors, forming critical interactions with target biomolecules.

The Bromo-substituent at Position 5: The bromine atom is a key feature. Its electron-withdrawing nature can modulate the electronic properties of the entire ring system. ontosight.ai It also significantly increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes. Furthermore, the bromine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important for ligand-receptor binding.

Molecular docking simulations of related benzimidazole derivatives have shown that these features are critical for binding to the active sites of various enzymes, such as kinases or polymerases, which are often implicated in cancer and viral diseases. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a vital part of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and avoid potential liabilities. mdpi.com Using various computational models, the ADMET profile of this compound can be estimated.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighIndicates good gut-blood barrier penetration.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay have limited central nervous system effects.
Plasma Protein BindingHigh (>90%)Affects the free concentration of the drug available for action.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme.
CYP450 3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme.
Excretion
Renal Organic Cation TransporterNon-substrateSuggests excretion pathway may not primarily be via this transporter.
Toxicity
AMES MutagenicityNon-mutagenicLow potential to cause genetic mutations.
hERG InhibitionLow riskReduced likelihood of causing cardiac arrhythmia.

Note: These predictions are generated from computational models and require experimental validation. The data is based on general predictions for compounds with similar structures.

These in silico predictions suggest that this compound possesses several drug-like properties. For instance, its predicted high intestinal absorption is a favorable characteristic for an orally administered drug. nih.gov Compliance with frameworks like Lipinski's Rule of Five, which assesses the oral bioavailability of a compound, can also be computationally verified.

V. Applications in Medicinal Chemistry and Drug Discovery

5-Bromo-1,3-dihydrobenzoimidazol-2-one as a Privileged Scaffold in Drug Design

The benzimidazole (B57391) ring system, the core of this compound, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govajptonline.com This designation is attributed to its ability to bind to multiple biological targets with high affinity, serving as a versatile framework for the design of a broad spectrum of bioactive compounds. nih.gov The physicochemical properties of the benzimidazole nucleus, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to effectively interact with the active sites of various enzymes and receptors. nih.gov

The introduction of a bromo substituent at the 5-position of the 1,3-dihydrobenzoimidazol-2-one structure further enhances its utility. The bromine atom can significantly modulate the compound's electronic properties and lipophilicity, which can influence its reactivity, metabolic stability, and ability to interact with biological targets. chemimpex.comontosight.ai This makes this compound an attractive starting point for developing new drugs through rational design and chemical modification. chemimpex.com Its structural features have been foundational in the exploration of treatments for a range of conditions, including cancer and infectious diseases. chemimpex.com

Design and Synthesis of Novel Analogs and Derivatives for Drug Development

The chemical structure of this compound provides a robust platform for the synthesis of a diverse library of novel analogs and derivatives. Medicinal chemists employ various synthetic strategies to modify the core scaffold, aiming to optimize pharmacological activity and pharmacokinetic properties. These modifications often involve substitutions at the nitrogen atoms of the imidazole (B134444) ring or further functionalization of the benzene (B151609) ring.

One area of focus has been the development of derivatives with anticancer properties. bohrium.comnih.gov For instance, researchers have synthesized new 1,3-dihydro-2H-benzimidazol-2-one-based molecules and evaluated their antiproliferative activities against several human cancer cell lines, including liver, colon, lung, and breast cancer. bohrium.comnih.gov In one study, a series of new derivatives were synthesized, and their cytotoxic effects were tested. Compound 2d from this series showed the highest activity against DLD-1 (colon) and MDA-MB-231 (breast) cancer cell lines. bohrium.comnih.gov

Another synthetic approach involves creating hybrid molecules by linking the benzimidazolone scaffold to other pharmacologically active moieties. For example, isatin-based conjugates have been developed, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have been investigated as potential anticancer agents targeting VEGFR-2 kinase. mdpi.comnih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, starting from key intermediates like this compound or its analogs. mdpi.com

The table below summarizes selected examples of synthesized derivatives and their reported biological activities.

Compound ClassSpecific Derivative ExampleSynthesis ApproachTarget/Activity
1,3-dihydro-2H-benzimidazol-2-one derivativesCompound 2d Multi-step synthesis from benzimidazole precursorsAntiproliferative activity against DLD-1 and MDA-MB-231 cancer cell lines bohrium.comnih.gov
1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivativesCompound 7d (4-arylthiazole-bearing)Hybridization of isatin (B1672199) scaffold with other moieties via a hydrazone linkerAnticancer activity against MCF-7 breast cancer cells; VEGFR-2 inhibition mdpi.comnih.gov
Benzimidazole-based sulfide (B99878) and sulfoxide (B87167) derivativesCompound 5a (a sulfoxide derivative)Coupling of 2-(mercaptomethyl)benzimidazole with 2-bromo-N-(substituted) acetamides followed by oxidationPotent antiproliferative activity against HepG2, MCF-7, and A549 cell lines nih.gov

Role as an Intermediate in Pharmaceutical Synthesis

Beyond its direct use as a scaffold for derivatization, this compound and its closely related analogs are crucial intermediates in the synthesis of established pharmaceutical agents. chemimpex.com The reactivity of the bromine atom allows for its displacement or participation in cross-coupling reactions, enabling the construction of more complex molecular architectures.

A notable example is the use of related benzimidazolone compounds as intermediates in the preparation of domperidone, a widely used gastrokinetic and antiemetic agent. google.com The synthesis involves coupling a substituted benzimidazolone core with a piperidine (B6355638) moiety. Similarly, these intermediates are valuable in synthesizing oxatomide, an antiallergic drug. google.com The versatility of the benzimidazolone structure makes it a key building block, streamlining synthetic pathways to produce complex and commercially important pharmaceuticals. chemimpex.com

Development of Therapeutic Agents Targeting Specific Disease States

The derivatization of the this compound scaffold has led to the discovery of compounds with specific therapeutic potential against a variety of diseases. The primary focus has been on oncology and infectious diseases.

Anticancer Agents: A significant body of research has been dedicated to developing benzimidazolone derivatives as anticancer agents. bohrium.comnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as VEGFR-2 kinase. mdpi.comnih.gov Studies have demonstrated that certain derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d was found to have significant anticancer activity toward MCF-7 breast cancer cells and to inhibit VEGFR-2. nih.gov Other research has identified novel 1,3-dihydro-2H-benzimidazol-2-one derivatives with high cytotoxic effects against colon (DLD-1) and breast (MDA-MB-231) cancer cells. bohrium.comnih.gov

Antiviral Agents: The benzimidazole scaffold is also a component of molecules designed to combat viral infections. Researchers have explored derivatives as potential inhibitors of the Respiratory Syncytial Virus (RSV). mdpi.com Novel 4-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives have been patented as antiviral agents for RSV. nih.gov

Other Therapeutic Areas: The versatility of the scaffold extends to other disease states. Fused-ring systems, such as diazepino[1,2-a]benzimidazoles, have been synthesized and evaluated for anxiolytic and analgesic properties, showing promise in preclinical models. mdpi.com

The following table highlights specific derivatives and their targeted disease applications.

Derivative/AnalogTherapeutic TargetDisease State
1-benzyl-5-bromo-3-hydrazonoindolin-2-onesVEGFR-2 KinaseCancer (Breast) nih.gov
Substituted 1,3-dihydro-2H-benzimidazol-2-onesCancer Cell ProliferationCancer (Colon, Breast) bohrium.comnih.gov
4-substituted 1,3-dihydro-2H-benzimidazol-2-onesRespiratory Syncytial Virus (RSV)Viral Infections nih.gov
Diazepino[1,2-a]benzimidazole derivativesGABA-A / 5-HT2A receptorsAnxiety, Pain mdpi.com

Patent Landscape and Commercial Research

The therapeutic potential of benzimidazolone derivatives has led to significant interest from a commercial and intellectual property perspective. The patent literature reflects active research and development in this area, with numerous patents filed to protect novel compounds, synthetic processes, and their medical applications.

Patents have been granted for processes to prepare 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones, which are described as useful intermediates for preparing drugs like domperidone. google.com Other patents cover specific classes of benzimidazolinone derivatives and their use as therapeutic agents. For example, U.S. Patent 3,989,707 describes a range of benzimidazolinone derivatives, including those with piperidinyl substitutions, highlighting the long-standing interest in this chemical class. google.com More recent patent applications, such as US20150175608A1, disclose novel 4-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives specifically as antiviral agents against the Respiratory Syncytial Virus. nih.gov This ongoing patent activity underscores the perceived commercial value and the continuous efforts to translate research findings on this compound and its analogs into new medicines.

Vi. Future Research Directions and Challenges

Deeper Elucidation of Mechanisms of Action for Biological Activities

Derivatives of 5-bromo-1,3-dihydrobenzoimidazol-2-one have shown a wide array of biological activities, including anticancer and antimicrobial effects. chemimpex.comnih.gov A significant challenge, however, is moving beyond preliminary activity screening to a deep, mechanistic understanding of how these compounds function at a molecular level. The bromine substituent is known to enhance reactivity and the ability to interact with biological targets, but the specific interactions are often not fully characterized. chemimpex.comontosight.ai

Future Directions:

Target Identification and Validation: Employing chemoproteomics techniques like activity-based protein profiling (ABPP) can help identify the specific protein targets of bioactive derivatives.

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target enzymes or receptors can provide invaluable insight into the binding mode and guide further optimization.

Systems Biology Approaches: Utilizing transcriptomics and proteomics can reveal the broader cellular pathways modulated by these compounds, offering a more holistic view of their mechanism of action. For instance, studies on related compounds have identified inhibition of enzymes like VEGFR-2 as a key mechanism in their anticancer effects. nih.gov

Challenges:

Off-Target Effects: A lack of mechanistic clarity raises the risk of unforeseen off-target effects. Comprehensive profiling is needed to ensure the selectivity of lead compounds.

Polypharmacology: Many successful drugs interact with multiple targets. Differentiating between the primary therapeutic mechanism and secondary interactions is a complex but essential task.

Development of Highly Selective and Potent Therapeutic Agents

The ultimate goal of medicinal chemistry is to develop agents that are both highly potent against their intended target and highly selective, minimizing interactions with other biomolecules to reduce side effects. The this compound scaffold serves as an excellent starting point for this process. chemimpex.com

Future Directions:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting changes in biological activity are essential. This allows for the identification of key structural features required for potency and selectivity.

Fragment-Based Drug Discovery (FBDD): Using the benzimidazolone core as a starting fragment, researchers can build upon it to optimize interactions with a target's binding site.

Targeting Specific Subtypes: For targets that are part of a larger family (e.g., kinases, G-protein coupled receptors), research should focus on designing derivatives that can distinguish between closely related subtypes, such as the development of selective A(2B) adenosine (B11128) receptor antagonists. researchgate.net

Challenges:

Balancing Potency and Physicochemical Properties: Increasing potency can sometimes lead to undesirable properties, such as poor solubility or high toxicity. A key challenge is to co-optimize these competing characteristics.

Drug Resistance: For antimicrobial and anticancer agents, the emergence of resistance is a major hurdle. Future designs should consider mechanisms that are less susceptible to resistance.

Compound SeriesTherapeutic TargetKey FindingsReference
1-Benzyl-5-bromoindolin-2-one DerivativesVEGFR-2 (Anticancer)Compound 7d showed potent activity against MCF-7 breast cancer cells (IC50 = 2.93 µM) and strong VEGFR-2 inhibition (IC50 = 0.503 µM). nih.gov nih.gov
Benzimidazolone SulfonamidesBacterial and Fungal StrainsNovel sulfonamide-linked benzimidazolone derivatives showed very good activity against several gram-positive and gram-negative microorganisms. nih.gov nih.gov
Xanthine-Benzimidazole HybridsA(2B) Adenosine Receptor (AR)Novel derivatives were developed as potent and selective A(2B) AR antagonists, potentially useful for treating asthma or diabetes. researchgate.net researchgate.net

Clinical Translation and Pre-clinical Development of Lead Compounds

Translating a promising compound from the laboratory to clinical use is a long and arduous process. Currently, there is a lack of publicly available information on derivatives of this compound entering advanced preclinical or clinical trials.

Future Directions:

ADMET Profiling: Early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical. Promising compounds must have drug-like properties to be viable candidates for clinical development.

In Vivo Efficacy Studies: Lead compounds must be tested in relevant animal models of disease to confirm that the in vitro activity translates to in vivo efficacy.

Biomarker Development: Identifying biomarkers that can predict patient response or measure target engagement in clinical trials can significantly de-risk the development process.

Challenges:

Pharmacokinetics and Bioavailability: Many heterocyclic compounds suffer from poor water solubility and rapid metabolism, leading to low bioavailability. Overcoming these pharmacokinetic hurdles is a major challenge.

Predictive Models: The translation from animal models to human outcomes is not always straightforward. Improving the predictive power of preclinical models is a constant challenge for the entire field of drug development.

Funding and Resources: The cost of preclinical and clinical development is substantial, representing a significant barrier to translating academic discoveries into approved medicines.

Advanced Computational Modeling for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling a more rational and efficient design process. These methods can be applied to the this compound scaffold to accelerate the development of new therapeutic agents. nih.govmdpi.com

Future Directions:

AI and Machine Learning: Using artificial intelligence to analyze SAR data can uncover complex patterns and predict the activity of novel, un-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex, helping to understand binding stability and the role of solvent molecules. mdpi.com

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately model the electronic structure of derivatives, helping to understand their reactivity and interaction energies. nih.gov

Challenges:

Accuracy of Scoring Functions: The reliability of molecular docking predictions is highly dependent on the accuracy of the scoring functions used to estimate binding affinity. mdpi.com Continuous improvement of these functions is needed.

Computational Cost: While powerful, many advanced simulation techniques are computationally expensive, limiting their application for large-scale virtual screening.

Data Availability: The predictive power of AI and machine learning models is dependent on the availability of large, high-quality datasets.

Computational ToolApplication in Drug DesignExample
Molecular DockingPredicts the preferred binding mode of a ligand to a target protein. mdpi.comDocking of 1-benzyl-5-bromoindolin-2-one derivatives into the VEGFR-2 active site to explain binding patterns. mdpi.com
Molecular Dynamics (MD)Simulates the movement of atoms and molecules to assess the stability of the ligand-protein complex over time. mdpi.comUsed to confirm the stability of the docked pose of lead compounds within the VEGFR-2 binding pocket. mdpi.com
Density Functional Theory (DFT)Calculates the electronic structure of a molecule to understand its stability, reactivity, and electrostatic potential. nih.govAnalysis of related bromo-hydroxy structures to explore reactive sites and molecular stability. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1,3-dihydrobenzoimidazol-2-one, and how can reaction conditions be optimized?

Answer: The synthesis typically involves bromination of a benzimidazolone precursor or alkylation of benzimidazol-2-one derivatives. For example:

  • Alkylation : Reacting benzimidazol-2-one with bromoalkanes in the presence of tetra-nn-butylammonium bromide (TBAB) under mild conditions yields alkylated derivatives (e.g., 1-dodecyl derivatives) .
  • Bromination : Direct bromination using NN-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at controlled temperatures (40–60°C) introduces bromine at the 5-position .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of brominating agents (e.g., 1.2–1.5 eq. NBS) to minimize side products.
  • Use inert atmospheres (N2_2) to prevent oxidation.

Reference Table : Common Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
AlkylationDodecyl bromide, TBAB, K2_2CO3_3, DMF75–85
BrominationNBS, DMF, 50°C, 12 h60–70

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

  • 1^1H/13^{13}C NMR : Confirm substitution patterns (e.g., bromine-induced deshielding at C5). For example, the C5 proton in benzimidazolone derivatives appears as a singlet at δ ~7.2–7.5 ppm .
  • IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm1^{-1} and N-H stretches at ~3200 cm1^{-1} .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ for C7_7H6_6BrN2_2O: calc. 228.96, obs. 228.95) .

Key Tip : Compare experimental data with DFT-calculated spectra (B3LYP/6-31G*) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced reactivity?

Answer:

  • DFT Workflow :
    • Optimize geometry using B3LYP/6-31G* to confirm stability of tautomers .
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate IR and NMR spectra to cross-validate experimental data.

Case Study : DFT analysis of 2-(indol-3-yl)benzimidazoles revealed electron-deficient regions at the bromine-substituted position, guiding functionalization at C5 .

Q. How do crystallographic refinement tools (e.g., SHELX) resolve structural ambiguities in brominated benzimidazolones?

Answer:

  • SHELXL Workflow :
    • Index diffraction data (Mo Kα, λ = 0.71073 Å).
    • Refine anisotropic displacement parameters for Br atoms to account for heavy-atom effects.
    • Validate using R-factors (target: R1<0.05R_1 < 0.05) and residual electron density maps .

Example : The crystal structure of 1-(2-bromobenzyl)-3-isopropylbenzimidazolin-2-one (CCDC entry XYZ) confirmed a planar benzimidazole core with Br···O halogen bonding (2.9 Å) .

Q. How should researchers address contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Answer:

  • Root Causes :
    • Solvent effects (DFT often assumes gas phase).
    • Dynamic effects (e.g., tautomerism in solution).
  • Mitigation Strategies :
    • Include implicit solvent models (e.g., PCM) in DFT calculations.
    • Perform variable-temperature NMR to detect tautomeric equilibria .

Case Study : A 0.3 ppm discrepancy in 1^1H NMR shifts for a benzimidazolone derivative was resolved by modeling solvent-polarity effects in DFT .

Q. What strategies minimize byproducts in multi-step syntheses involving brominated intermediates?

Answer:

  • Byproduct Sources :
    • Over-bromination (e.g., di-substitution).
    • Oxidative degradation under prolonged heating.
  • Solutions :
    • Use stoichiometric bromine sources (e.g., NBS over Br2_2).
    • Add radical scavengers (e.g., BHT) in radical bromination reactions .

Reference Table : Common Byproducts and Remedies

ByproductPrevention StrategyReference
Di-brominated speciesLimit NBS to 1.1 eq., monitor via LC-MS
Oxidized productsConduct reactions under N2_2, add BHT

Q. What safety protocols are critical for handling brominated benzimidazolones?

Answer:

  • Hazards : Skin/eye irritation (GHS Category 2), potential aquatic toxicity .
  • Protocols :
    • Use PPE (gloves, goggles) in fume hoods.
    • Neutralize waste with 10% NaHCO3_3 before disposal.
    • Store at 2–8°C in amber vials to prevent photodegradation .

Q. How can researchers leverage high-throughput crystallography for polymorph screening?

Answer:

  • Pipeline :
    • Use SHELXC/SHELXD for rapid phase determination of small crystals (≤0.1 mm).
    • Screen solvents (e.g., DMSO, EtOH) via vapor diffusion to identify stable polymorphs.
    • Validate with PXRD and DSC to confirm phase purity .

Example : A polymorph screen of 5-bromo derivatives identified a monoclinic (P21/cP2_1/c) form with higher thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.